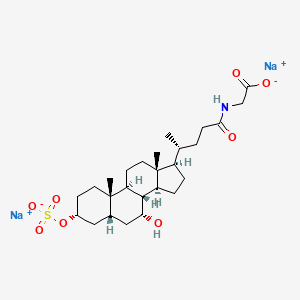

甘油鹅去氧胆酸 3-硫酸二钠盐

描述

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt, also known as Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt, is a useful research compound. Its molecular formula is C₂₆H₄₁NNa₂O₈S and its molecular weight is 573.65. The purity is usually 95%.

BenchChem offers high-quality Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

胆汁酸诱导的肝细胞凋亡

Utanohara 等人 (2005) 的研究探讨了熊去氧胆酸(一种胆汁酸)对大鼠肝细胞中甘油鹅去氧胆酸诱导的凋亡的影响,提供了对胆汁酸诱导的肝细胞损伤机制和某些胆汁酸的潜在保护作用的见解 (Utanohara 等,2005)。这项研究突出了不同胆汁酸之间的复杂相互作用及其对肝细胞的影响,这可能与了解甘油鹅去氧胆酸 3-硫酸二钠盐在类似情况下的作用有关。

胶结材料中的硫酸盐

Irassar (2009) 综述了硫酸盐对含有石灰石填料的胶结材料的影响,表明硫酸盐化合物在工业和建筑环境中的更广泛应用 (Irassar,2009)。虽然与甘油鹅去氧胆酸 3-硫酸二钠盐的生化或生理作用没有直接关系,但这项研究说明了了解硫酸盐在各种材料和条件下的相互作用的重要性。

硫酸化多糖作为抗血栓剂

Alban 和 Franz (2001) 的一项研究重点关注硫酸化多糖作为潜在抗血栓剂的开发,展示了硫酸化在增强化合物生物活性的医学应用 (Alban 和 Franz,2001)。这项研究强调了硫酸盐修饰的潜在治疗应用,这可以扩展到胆汁酸(如甘油鹅去氧胆酸 3-硫酸二钠盐)中,以改变它们的生理作用。

熊去氧胆酸的合成和应用

Tonin 和 Arends (2018) 对熊去氧胆酸的合成进行了批判性综述,强调了药物应用和胆汁酸的生化意义 (Tonin 和 Arends,2018)。这篇综述可以提供一个框架来理解硫酸化等修饰如何影响胆汁酸的特性和治疗潜力,包括甘油鹅去氧胆酸 3-硫酸二钠盐。

作用机制

Target of Action

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt, also known as DTXSID20747869, is a bile salt formed in the liver from the bile acid chenodeoxycholic acid, conjugated with glycine . The primary targets of this compound are fats and lipids in the digestive system .

Mode of Action

This compound acts as a detergent to solubilize fats for absorption . It interacts with fats and lipids in the digestive system, breaking them down into smaller, more manageable particles. This interaction enhances the ability of lipase enzymes to further digest these particles .

Biochemical Pathways

The compound is involved in the emulsification and absorption of dietary fats in the small intestine . It is a crucial component of the enterohepatic circulation, which recycles bile salts between the liver and the small intestine .

Pharmacokinetics

As a bile salt, it is known to be absorbed in the small intestine and transported back to the liver as part of the enterohepatic circulation .

Result of Action

The compound’s action results in the efficient digestion and absorption of dietary fats. By solubilizing fats, it facilitates their breakdown and absorption, contributing to the overall process of digestion .

Action Environment

The action of this compound is influenced by various environmental factors within the digestive system. For instance, the presence of dietary fats triggers its release into the small intestine. The pH level in the small intestine can also impact its efficacy .

生化分析

Biochemical Properties

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt acts as a detergent to solubilize fats for absorption. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, lipid metabolism, and glucose metabolism . The compound also interacts with other nuclear receptors and transporters involved in bile acid signaling pathways.

Cellular Effects

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the farnesoid X receptor (FXR), leading to the regulation of genes involved in bile acid synthesis, transport, and metabolism . This activation can impact lipid and glucose metabolism, as well as inflammatory responses in cells.

Molecular Mechanism

At the molecular level, Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt exerts its effects through binding interactions with nuclear receptors such as FXR. This binding leads to the activation or inhibition of specific genes involved in bile acid metabolism and transport . The compound can also modulate enzyme activity, either by inhibition or activation, affecting various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt can change over time. The compound is known to be hygroscopic and should be stored at -20°C under an inert atmosphere to maintain stability . Over time, degradation may occur, potentially impacting its effectiveness in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt vary with different dosages in animal models. At lower doses, the compound can effectively regulate bile acid metabolism and lipid digestion. At higher doses, toxic or adverse effects may be observed, including disruptions in lipid and glucose metabolism . Threshold effects have been noted, where specific dosages are required to achieve the desired biochemical responses.

Metabolic Pathways

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt is involved in several metabolic pathways, primarily related to bile acid metabolism. It interacts with enzymes such as bile salt hydrolase and sulfotransferases, which are involved in the conjugation and deconjugation of bile acids . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt is transported and distributed through specific transporters and binding proteins. These include bile acid transporters such as the apical sodium-dependent bile acid transporter (ASBT) and the organic solute transporter (OST) . The compound’s localization and accumulation can impact its activity and function in different tissues.

Subcellular Localization

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Targeting signals and post-translational modifications direct the compound to these organelles, where it can exert its effects on bile acid metabolism and cellular function . The subcellular localization of the compound is crucial for its activity and effectiveness in regulating metabolic processes.

属性

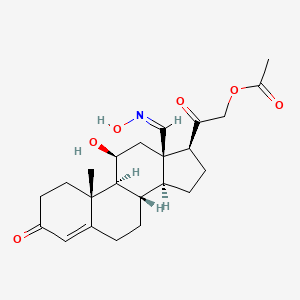

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXWPLXHDUSUKI-KZRRTRIISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NNa2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747869 | |

| Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66874-09-7 | |

| Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)

![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)

![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)

![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)